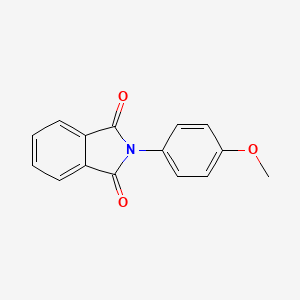

2-(4-Methoxy-phenyl)-isoindole-1,3-dione

描述

2-(4-Methoxy-phenyl)-isoindole-1,3-dione is an organic compound characterized by its isoindole core structure substituted with a 4-methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 4-methoxyaniline. The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindole structure. The general reaction conditions include:

-

Condensation Reaction:

Reactants: Phthalic anhydride and 4-methoxyaniline.

Solvent: Acetic acid or a similar polar solvent.

Temperature: Reflux conditions (approximately 100-120°C).

Catalyst: Acidic catalysts like sulfuric acid can be used to facilitate the reaction.

-

Cyclization:

- The intermediate imide undergoes cyclization upon heating, forming the final isoindole structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The isoindole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione.

Reduction: Dihydro-2-(4-methoxy-phenyl)-isoindole-1,3-dione.

Substitution: Halogenated derivatives like 2-(4-bromo-phenyl)-isoindole-1,3-dione.

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules.

Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Pharmacophore: The compound’s structure serves as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: Used in studies to understand the interaction of isoindole derivatives with biological targets.

Industry:

Materials Science: Utilized in the development of organic semiconductors and other advanced materials due to its stable isoindole core.

作用机制

The mechanism by which 2-(4-Methoxy-phenyl)-isoindole-1,3-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Molecular Targets and Pathways:

Enzymes: Inhibits or activates enzymes involved in inflammatory pathways.

Receptors: Binds to specific receptors, altering signal transduction pathways.

相似化合物的比较

2-Phenyl-isoindole-1,3-dione: Lacks the methoxy group, resulting in different reactivity and biological activity.

2-(4-Hydroxy-phenyl)-isoindole-1,3-dione: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group.

Uniqueness: 2-(4-Methoxy-

生物活性

2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This compound is part of a larger class of isoindole derivatives that have shown promise in various therapeutic applications, including anticancer and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula for this compound is C15H11NO3. Its structure features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. The isoindole moiety contributes to its ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, an evaluation of its efficacy against A549 lung adenocarcinoma cells showed an IC50 value of approximately 116.26 µM after 48 hours of exposure .

Table 1: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| A549 | 116.26 | 48 |

| HeLa | 140.60 | 48 |

In vivo studies further corroborated these findings. Mice injected with A549-luc cells and treated with the compound showed reduced tumor growth compared to control groups. The study indicated that both compounds derived from isoindole-1,3-dione exhibit promising antitumor activity through mechanisms that may involve inhibition of tyrosine kinase enzymes, which are critical in cancer proliferation .

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of isoindole compounds have been studied for their anticonvulsant activity . The presence of the methoxy group on the phenyl ring has been linked to enhanced anticonvulsant effects in certain analogues. For instance, compounds similar to this compound have shown significant protective effects in seizure models .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of Tyrosine Kinase Enzymes: This inhibition can lead to reduced proliferation and survival of cancer cells.

- Induction of Apoptosis: The compound may trigger programmed cell death pathways in malignant cells.

- Modulation of Neurotransmitter Systems: For anticonvulsant activity, it might influence GABAergic and glutamatergic systems.

Case Studies

A notable case study involved the administration of various isoindole derivatives in a xenograft model using nude mice. The study evaluated tumor size reduction over a period of 60 days and monitored survival rates among treated versus untreated groups. Results indicated a statistically significant decrease in tumor size for the treated groups .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoindole derivatives, including 2-(4-methoxy-phenyl)-isoindole-1,3-dione. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed inhibition zones comparable to established antibiotics like gentamicin . The structure-activity relationship (SAR) analysis revealed that modifications such as halogenation enhance their antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. Compounds derived from isoindole-1,3-dione have demonstrated antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116. Treatment with these compounds can induce apoptosis and arrest the cell cycle in cancer cells . The SAR studies suggest that the lipophilicity of these compounds plays a crucial role in their anticancer activity, making them promising candidates for further development in cancer therapeutics.

Antileishmanial Activity

Another significant application of this compound is its effectiveness against Leishmania tropica , a parasite responsible for leishmaniasis. Compounds derived from isoindole-1,3-dione have shown IC50 values significantly lower than those of standard treatments like Glucantime, indicating their potential as effective antileishmanial agents . This highlights the compound's versatility and importance in addressing tropical diseases.

Enzyme Inhibition

Isoindole derivatives have also been explored for their ability to inhibit specific enzymes related to various diseases. For example, 4-methoxy-substituted isoindoles have been identified as potential ligands for phosphodiesterase 10A and serotonin receptors . These interactions suggest possible applications in treating neurological disorders and other conditions influenced by serotonin levels.

Synthesis and Chemical Properties

The synthesis of this compound has been achieved through various methods that allow for the functionalization of the isoindole core. Recent advancements include metal-free reactions producing multifunctionalized derivatives with high yields . This synthetic versatility enhances its appeal for medicinal chemistry applications.

Data Summary Table

属性

IUPAC Name |

2-(4-methoxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290693 | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2142-04-3 | |

| Record name | 2142-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。